molecular formula C12H4Cl6 B1329638 2,2',3,3',4,6-Hexachlorobiphenyl CAS No. 61798-70-7

2,2',3,3',4,6-Hexachlorobiphenyl

Cat. No.: B1329638
CAS No.: 61798-70-7
M. Wt: 360.9 g/mol
InChI Key: WDLTVNWWEZJMPF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The compound can induce or inhibit these enzymes, leading to altered metabolic pathways. Additionally, 2,2’,3,3’,4,6-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), influencing gene expression related to detoxification processes .

Cellular Effects

The effects of 2,2’,3,3’,4,6-Hexachlorobiphenyl on cells are diverse and can impact various cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the AhR and estrogen receptors. This disruption can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects. For example, exposure to 2,2’,3,3’,4,6-Hexachlorobiphenyl can result in oxidative stress and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to and activate the AhR, leading to the transcription of genes involved in xenobiotic metabolism. Additionally, the compound can inhibit or activate cytochrome P450 enzymes, altering the metabolism of other compounds. These interactions can result in the formation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,6-Hexachlorobiphenyl can change over time. The compound is relatively stable, but its degradation products can also be toxic. Long-term exposure studies have shown that 2,2’,3,3’,4,6-Hexachlorobiphenyl can lead to persistent changes in cellular function, including sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,6-Hexachlorobiphenyl vary with dosage in animal models. At low doses, the compound may induce mild enzyme activity changes, while higher doses can lead to significant toxic effects, including liver damage and endocrine disruption. Threshold effects have been observed, where certain doses result in a marked increase in adverse outcomes .

Metabolic Pathways

2,2’,3,3’,4,6-Hexachlorobiphenyl is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can be hydroxylated to form metabolites that may be more or less toxic than the parent compound. These metabolic transformations can affect the overall metabolic flux and levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,4,6-Hexachlorobiphenyl is transported and distributed through interactions with transport proteins and lipid membranes. The compound tends to accumulate in fatty tissues due to its lipophilic nature, leading to prolonged retention in the body. Transporters such as P-glycoprotein may also play a role in its cellular distribution .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,6-Hexachlorobiphenyl is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the nucleus, where it can bind to the AhR. These localizations are critical for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,6-Hexachlorobiphenyl, was historically conducted through batch or continuous processes involving the direct chlorination of biphenyl. The process was optimized to produce specific PCB congeners by adjusting the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,6-Hexachlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Substitution: Halogen substitution reactions can occur under specific conditions, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,3,3’,4,6-Hexachlorobiphenyl has been extensively studied for its environmental and health impacts. Some key research applications include:

Comparison with Similar Compounds

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,3,3’,5,5’-Hexachlorobiphenyl
  • 2,2’,4,4’,6,6’-Hexachlorobiphenyl

Comparison: 2,2’,3,3’,4,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different metabolic pathways and toxicological profiles .

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-7(14)4-8(15)11(17)12(9)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLTVNWWEZJMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074780
Record name 2,2',3,3',4,6-hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61798-70-7
Record name 2,2',3,3',4,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,6-hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H530VIV186
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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